2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . The process begins with the hydrolysis of protecting groups using either trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH), followed by the reaction with formamide or formamidine acetate to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrido[3,4-d]pyrimidine core.
Scientific Research Applications
2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of anticancer agents and other therapeutic drugs
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrrolo[2,3-b]pyridine: Used as fibroblast growth factor receptor inhibitors with potential anticancer applications.
Pyrido[4,3-d]pyrimidine: Another class of compounds with diverse biological activities and synthetic methodologies.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H5F2N3O |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5F2N3O/c9-6(10)7-12-5-3-11-2-1-4(5)8(14)13-7/h1-3,6H,(H,12,13,14) |
InChI Key |
GPRZHONWVOYUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=N2)C(F)F |
Origin of Product |
United States |
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